Methyl 4-hydroxyquinazoline-6-carboxylate

Descripción general

Descripción

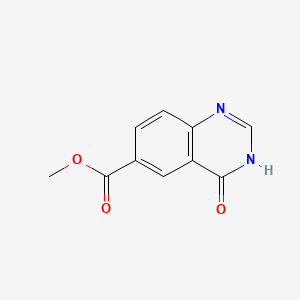

“Methyl 4-hydroxyquinazoline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydro-6-quinazolinecarboxylate .

Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinazoline-6-carboxylate” has a molecular weight of 204.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry tools.Aplicaciones Científicas De Investigación

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” is used in the synthesis of novel 4-Hydroxyquinazoline derivatives, which are designed to enhance sensitivity in primary PARPi-resistant cells . These derivatives are being studied for their potential as potent PARP inhibitors that can overcome PARPi resistance .

Methods of Application or Experimental Procedures

The compound B1, a 4-Hydroxyquinazoline derivative, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Results or Outcomes Obtained

An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

Direcciones Futuras

Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .

Propiedades

IUPAC Name |

methyl 4-oxo-3H-quinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKJJWQKQGSQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinazoline-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)